1-(4-Bromobutoxy)-2,4-difluorobenzene
Overview
Description
1-(4-Bromobutoxy)-2,4-difluorobenzene is an organic compound with the molecular formula C10H11BrF2O It is a derivative of benzene, featuring a bromobutoxy group and two fluorine atoms attached to the benzene ring
Preparation Methods
The synthesis of 1-(4-Bromobutoxy)-2,4-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorophenol and 1,4-dibromobutane.
Etherification Reaction: The 2,4-difluorophenol undergoes an etherification reaction with 1,4-dibromobutane in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.
Chemical Reactions Analysis
1-(4-Bromobutoxy)-2,4-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the butoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(4-Bromobutoxy)-2,4-difluorobenzene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as liquid crystals and polymers.
Chemical Biology: Researchers use it to study the interactions between small molecules and biological targets, aiding in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutoxy)-2,4-difluorobenzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would vary based on the biological context in which the compound is used .
Comparison with Similar Compounds
1-(4-Bromobutoxy)-2,4-difluorobenzene can be compared to other similar compounds, such as:
1-(4-Bromobutoxy)-4-fluorobenzene: This compound has a similar structure but with only one fluorine atom, which may result in different chemical properties and reactivity.
1-(4-Bromobutoxy)benzene: Lacking fluorine atoms, this compound may exhibit different electronic properties and reactivity patterns.
The presence of two fluorine atoms in this compound makes it unique, potentially enhancing its stability and reactivity compared to its analogs.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique chemical structure allows it to participate in a range of reactions, making it a valuable intermediate in the synthesis of complex molecules. Its applications in medicinal chemistry, material science, and chemical biology highlight its versatility and potential for future discoveries.
Properties
IUPAC Name |
1-(4-bromobutoxy)-2,4-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c11-5-1-2-6-14-10-4-3-8(12)7-9(10)13/h3-4,7H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDMZYVNRAASHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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